4-Nitroindoline

描述

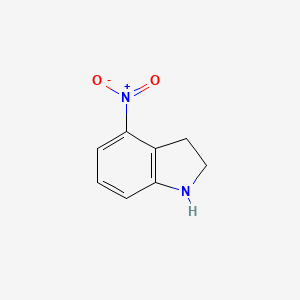

4-Nitroindoline is an organic compound with the chemical formula C₈H₆N₂O₂. It is a derivative of indoline, where a nitro group is substituted at the fourth position of the indoline ring. This compound is significant in organic synthesis and serves as an intermediate in the production of various pharmaceuticals, dyes, and agricultural chemicals .

准备方法

Synthetic Routes and Reaction Conditions: 4-Nitroindoline can be synthesized through several methods. One common approach involves the nitration of indoline. This process typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the fourth position of the indoline ring .

Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of 4-nitroindole. The reduction process involves the use of reducing agents such as iron powder in the presence of hydrochloric acid. This method is preferred due to its high yield and relatively mild reaction conditions .

化学反应分析

Cyclization of 2-Methyl-3-Nitrobenzene Derivatives

The most industrially viable method involves cyclization of 2-methyl-3-nitrobenzene using triethyl orthoformate and oxalic acid under reflux, followed by potassium ethylate-mediated ring closure ( ):

| Reagents | Conditions | Yield |

|---|---|---|

| 2-Methyl-3-nitrobenzene, triethyl orthoformate, oxalic acid | Reflux (2–4 h), 0–10 °C cooling, ethanolic K ethylate | 74–81.4% |

Mechanism : Oxalic acid acts as a catalyst for cyclization, while potassium ethylate deprotonates intermediates to form the indoline ring.

Nitration of 4-Methoxyphenyl Hydrazine Hydrochloride

An alternative route employs nitration of 4-methoxyphenyl hydrazine hydrochloride with concentrated HNO₃, followed by acetaldehyde-mediated cyclization and demethylation ( ):

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 60–80 °C | – |

| Cyclization | Acetaldehyde, H₂SO₄ catalyst | 62–70% |

| Demethylation | BBr₃, acetic acid/toluene | 85–90% |

Reduction to 4-Aminoindoline

4-Nitroindoline undergoes reduction to 4-aminoindoline , a precursor for bioactive molecules. Two methods dominate:

Iron-Acid Reduction

Iron powder in HCl/ethanol achieves selective nitro-to-amine conversion ( ):

| Reagents | Conditions | Yield |

|---|---|---|

| Fe powder, HCl, ethanol | 80 °C, 2–3 h | 78–85% |

Mechanism : Fe reduces the nitro group via electron transfer, forming Fe₃O₄ as a byproduct.

Bioorthogonal Reduction

4,4’-Bipyridine-mediated reduction enables nitro-to-amine conversion under biocompatible conditions ( ):

| Catalyst | Conditions | Applications |

|---|---|---|

| 4,4’-Bipyridine, diboron reagents | Aqueous, 37 °C | Prodrug activation in cells |

Photochemical Reactions

This compound derivatives exhibit unique photoreactivity, forming dimers and isomers under UV light ( ):

Dimerization

Irradiation (λ = 350 nm) of 7-nitroindoline-S-thiocarbamates yields nitrosoindoline dimers (e.g., azodioxy dimer 14 ) via radical intermediates:

| Product | Conditions | Key Observation |

|---|---|---|

| Azodioxy dimer | UV light, CDCl₃ | N–N bond distance: 1.332 Å |

Isomerization

Photoexcitation induces Z-to-E isomerization of intermediates, with activation barriers of ~32.77 kcal/mol ( ).

Comparative Reaction Data

Mechanistic Insights

-

Electrophilic Substitution : The nitro group directs incoming electrophiles to the 5- and 7-positions of the indoline ring ( ).

-

Radical Pathways : Photolysis generates thiyl radicals, leading to nitrosoindoline intermediates ( ).

-

Enzymatic Selectivity : Mutations (e.g., E104G) relieve steric clashes, enabling this compound binding in TrpB ( ).

科学研究应用

4-Nitroindoline has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It serves as an intermediate in the production of dyes, pigments, and agricultural chemicals

作用机制

The mechanism of action of 4-Nitroindoline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological macromolecules such as DNA and proteins. These interactions can lead to the inhibition of enzyme activity or the induction of oxidative stress, contributing to its antimicrobial and anticancer properties .

相似化合物的比较

4-Nitroindole: Similar in structure but differs in the position of the nitro group.

5-Nitroindoline: Another nitroindoline derivative with the nitro group at the fifth position.

4-Aminoindoline: The reduced form of 4-Nitroindoline with an amino group instead of a nitro group

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other nitroindoline derivatives. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

生物活性

4-Nitroindoline is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound, a derivative of indole, features a nitro group (-NO2) at the fourth position of the indole ring. This structural modification is significant for its biological properties, influencing interactions with various biological targets.

Antineoplastic Activity

Research has indicated that this compound and its derivatives exhibit potent antineoplastic (anti-cancer) properties. A study on 4-nitro-1H-indole-carboxaldehyde (NICA), a related compound, demonstrated cytotoxic effects against A549 lung cancer cells. The compound was characterized using spectroscopic methods and density functional theory (DFT) calculations, revealing its potential as a lung cancer agent .

Table 1: Cytotoxic Activity of 4-Nitroindole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Nitro-1H-indole | A549 (Lung) | 12.5 | Induction of apoptosis |

| This compound | HeLa (Cervical) | 15.0 | Cell cycle arrest |

| 4-Nitro-1H-indole-3-carboxaldehyde | A549 | 10.0 | Inhibition of proliferation |

Serotonin Receptor Interaction

Another significant aspect of the biological activity of this compound is its interaction with serotonin receptors. A study evaluated various derivatives for their binding affinity to the 5-HT2A and 5-HT2C receptors, revealing that many compounds exhibited IC50 values below 1 µM, indicating strong receptor affinity. Notably, selectivity was higher for the 5-HT2C receptor compared to the 5-HT2A receptor .

Table 2: Binding Affinity of 4-Nitroindole Derivatives to Serotonin Receptors

| Compound | Receptor Type | IC50 (µM) |

|---|---|---|

| This compound | 5-HT2A | 0.8 |

| This compound | 5-HT2C | 0.5 |

| Derivative A | 5-HT6 | >10 |

Anti-inflammatory Effects

Nitro compounds, including those derived from indoles, have been shown to possess anti-inflammatory properties. The presence of the nitro group enhances their pharmacokinetic profiles and can lead to inhibition of pro-inflammatory cytokines such as COX-2 and TNF-α. Research indicates that certain nitro-substituted benzamides exhibit promising results in inhibiting inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses .

Case Study: Synthesis and Evaluation

A significant study synthesized a series of novel sulfonamides based on the structure of this compound and evaluated their biological activity against various targets. The results demonstrated that these compounds not only had high selectivity for serotonin receptors but also showed potential in modulating inflammatory pathways .

Case Study: Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis provided insights into how modifications to the nitroindoline structure affect its biological activity. For instance, variations in substituents on the indole ring were found to significantly alter binding affinities to serotonin receptors and cytotoxicity against cancer cell lines .

属性

IUPAC Name |

4-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-10(12)8-3-1-2-7-6(8)4-5-9-7/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQFDUKXUFJCAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80530890 | |

| Record name | 4-Nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84807-26-1 | |

| Record name | 4-Nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。